STH1 protein is predominantly studied in Saccharomyces cerevisiae (baker's yeast), where it is encoded by the STH1 gene. This protein has been characterized through various experimental techniques, including mass spectrometry and ribosome profiling, which help elucidate its function and interactions within the cell .
STH1 protein is classified as a member of the AAA+ (ATPases Associated with diverse cellular Activities) family. These proteins are characterized by their ATPase activity, which is essential for energy-dependent processes such as protein folding, assembly, and degradation. STH1 specifically functions in the context of ribosomal RNA processing and ribosome assembly .
The synthesis of STH1 protein can be achieved through various methods, including cell-free protein expression systems and traditional cell-based expression systems. Cell-free systems utilize lysates from human or yeast cells to synthesize proteins without the need for living cells. This method allows for rapid production and high-throughput analysis of proteins, making it ideal for studying protein interactions and post-translational modifications .
In cell-free systems, components such as ribosomes, tRNAs, amino acids, and other necessary cofactors are combined with a DNA template encoding the STH1 protein. The reaction typically occurs at 30°C for a specified duration, allowing for efficient translation. This method can also incorporate stable isotope labeling to facilitate mass spectrometry analysis for quantitative studies .
The molecular structure of STH1 protein has been studied using advanced techniques such as cryo-electron microscopy and X-ray crystallography. These studies reveal that STH1 adopts a multi-domain structure that facilitates its interaction with other ribosomal components during assembly. The ATP-binding domain is crucial for its function as it hydrolyzes ATP to provide energy for conformational changes necessary for ribosome assembly .
Structural data indicate that STH1 interacts with several ribosomal proteins and RNA components, forming a complex that is essential for the maturation of ribosomal subunits. The precise arrangement of these interactions is vital for maintaining the integrity and functionality of the ribosome during translation .
STH1 protein participates in several biochemical reactions related to protein synthesis. Its primary reaction involves ATP hydrolysis, which drives conformational changes necessary for ribosome assembly. This process can be modeled using kinetic simulations to understand how variations in ATP concentration affect the efficiency of translation initiation .
The reaction mechanism involves binding ATP to the STH1 protein, followed by hydrolysis to ADP and inorganic phosphate. This reaction is coupled with structural rearrangements within the ribosomal complex, facilitating the correct positioning of transfer RNA and amino acids during translation .
The mechanism of action of STH1 involves its role as an ATPase that regulates various steps in ribosome biogenesis. Upon binding ATP, STH1 undergoes conformational changes that promote the assembly of ribosomal components into functional subunits. This process includes the recruitment of additional factors necessary for ribosomal RNA processing and maturation .
Experimental data demonstrate that mutations in the STH1 gene can lead to defects in ribosome assembly and function, resulting in impaired protein synthesis. Such studies highlight the critical nature of STH1 in maintaining cellular homeostasis through effective translation processes .
STH1 protein exhibits stability under physiological conditions but may be sensitive to extreme temperatures or pH levels. Its solubility can vary depending on the presence of specific ions or co-factors that influence its structural integrity.
As an ATPase, STH1 has specific chemical properties related to its ability to bind and hydrolyze ATP. The affinity for ATP is critical for its function; alterations in this affinity can significantly impact its role in translation initiation .
STH1 protein has several applications in scientific research:
The catalytic ATPase subunit of the RSC (Remodel the Structure of Chromatin) complex, STH1 (SNF Two Homolog 1), exhibits a multi-domain architecture essential for chromatin remodeling. Its primary sequence spans 1,359 amino acids with a molecular weight of ~156.7 kDa and an isoelectric point of 6.68 [8]. Four evolutionarily conserved domains enable its function: the HSA domain (residues 301–365), post-HSA (pHSA) domain (residues 366–425), ATPase domain (residues 426–1097), and a C-terminal bromodomain (residues 1150–1340) [1] [4] [9].
The N-terminal HSA domain serves as a scaffold for nuclear actin-related proteins (ARPs). In RSC, it recruits the heterotrimeric Rtt102-Arp7/Arp9 module, which regulates ATPase activity and nucleosome remodeling efficiency [2] [5] [9]. Biophysical analyses reveal that ARP binding induces a conformational shift in the HSA domain, transitioning it from a disordered loop to a stable α-helix [1]. This helical rearrangement enables the HSA domain to interact with the pHSA and "protrusion-1" (P1) regions of the ATPase domain, forming a pseudo-four-helix bundle that acts as a regulatory pivot for large-scale conformational changes [1] [5]. Mutations disrupting the HSA-ARP interface (e.g., ΔHSA) cause ARP dissociation and reduce ATP hydrolysis by 40–60%, underscoring its role in allosteric regulation [9].
The C-terminal bromodomain of STH1 recognizes acetylated histone tails through a conserved hydrophobic pocket formed by helices αA, αB, αC, and αZ [3] [6]. Structural studies (2.7-Å resolution) demonstrate preferential binding to H3K14ac (Kd = 110 µM) and H4K20ac (Kd = 95 µM) peptides [6]. Key residues—Ser1276 and Trp1338—fine-tune substrate affinity and specificity:
The ATPase domain harbors the DEGH motif (residues 798–801), a SF2 helicase-family signature critical for DNA translocase activity [4] [8]. This motif couples ATP hydrolysis to DNA translocation via a "switch region" that undergoes open/closed transitions during nucleotide cycling [1] [4]. Mutagenesis of the conserved glutamate (E799A) ablates DNA-dependent ATPase activity and nucleosome sliding, confirming its role in energy transduction [4] [8].
Table 1: Functional Domains of STH1 Protein
Domain | Residues | Function | Regulatory Partners |
---|---|---|---|
HSA | 301–365 | ARP module recruitment; allosteric regulation | Rtt102-Arp7/Arp9 |
Bromodomain | 1150–1340 | Recognition of H3K14ac/H4K20ac | Acetylated histone tails |
DEGH motif | 798–801 | ATP hydrolysis; DNA translocation | ATP, nucleosomal DNA |
pHSA | 366–425 | Intramolecular interaction with P1; ARP-mediated regulation | Protrusion-1 (ATPase domain) |
STH1 undergoes extensive post-translational modifications (PTMs) that modulate its stability, complex assembly, and catalytic activity.
Mass spectrometry identifies K944 acetylation within the ATPase domain and ubiquitination at K230, K482, and K1023 [8]. Sumoylation occurs at five lysines (K15, K297, K556, K755, K1245), with K297 located in the HSA domain [8]. These PTMs exhibit hierarchical crosstalk:
STH1 is phosphorylated at 23 residues, predominantly in the linker regions between domains [8]. Key phosphorylation sites include:
Table 2: Key Post-Translational Modifications of STH1
PTM Type | Sites | Functional Consequence | Regulator |
---|---|---|---|
Acetylation | K944 | Enhanced DNA binding; increased remodeling activity | NuA4 HAT complex |
Ubiquitination | K230, K482, K1023 | Proteasomal degradation; stress response modulation | SCF ubiquitin ligase |
Sumoylation | K15, K297, etc. | Complex stability; ARP module recruitment | Ubc9 |
Phosphorylation | Ser366, Thr1028 | Cell-cycle regulation; histone binding specificity | Casein kinase 2 |
AlphaFold2 models of full-length STH1 show high confidence (pLDDT >85) for the bromodomain and ATPase core but low confidence (pLDDT <50) for the HSA-pHSA linker, reflecting its conformational plasticity [1]. Key predictions:
STH1 shares 45% sequence identity with Snf2 (yeast SWI/SNF ATPase) and 38% with human Brg1 (BAF complex) [4]. Cryo-EM structures reveal divergent regulatory mechanisms:
Table 3: Structural and Functional Comparison of STH1 Homologs
Feature | STH1 (RSC) | Snf2 (SWI/SNF) | Brg1 (BAF) |
---|---|---|---|
ARP Partners | Arp7/Arp9-Rtt102 | Arp7/Arp9-Rtt102 | BAF53 (actin-like) |
Bromodomain Kd (H3K14ac) | 110 µM | 220 µM | 12 µM |
Nucleosome Sliding Rate | 4.2 bp/sec | 2.1 bp/sec | 5.8 bp/sec |
Regulatory Hub | HSA-pHSA-P1 bundle | Minimal post-HSA | HSA-BRD9 interaction |
Chemical Compound Names:STH1 protein, Actin-Related Protein 7 (Arp7), Actin-Related Protein 9 (Arp9), Rtt102 protein, Nucleosome, Adenosine triphosphate (ATP), Bromodomain, Helicase-SANT-Associated (HSA) domain.
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